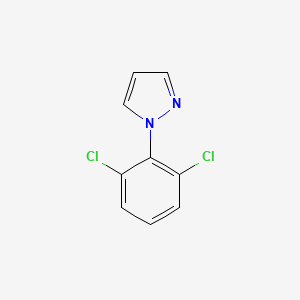

1-(2,6-Dichlorophenyl)-1h-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWDZQBZQFCRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290850 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-72-6 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Evolving Significance of Pyrazole Derivatives in Chemical Science

The story of pyrazole (B372694) derivatives begins in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. bldpharm.com Just a few years later, in 1889, pyrazole itself was first synthesized by Buchner. rsc.org A classical and still recognized method for synthesizing the pyrazole ring, the Knorr-type reaction, involves the condensation of 1,3-diketones with hydrazine (B178648), a process first demonstrated in 1883. chemspider.com

Initially explored for their utility in dyes, the significance of pyrazole derivatives expanded dramatically throughout the 20th century as their diverse biological activities came to light. rsc.orgglobalresearchonline.net This class of compounds has proven to be a pharmacologically important scaffold, forming the core of numerous drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antidepressant agents. bldpharm.comchemspider.comglobalresearchonline.net Beyond medicine, pyrazole derivatives are integral to the agrochemical industry, where they are found in a variety of pesticides, including fungicides, insecticides, and herbicides. chemspider.com The enduring relevance of pyrazoles lies in their synthetic accessibility and the chemical versatility of the pyrazole ring, which allows for extensive functionalization to fine-tune their biological and physical properties. rsc.orgchemspider.com

Structural Elucidation and Unique Stereochemical Features of 1 2,6 Dichlorophenyl 1h Pyrazole

The precise three-dimensional arrangement of 1-(2,6-Dichlorophenyl)-1H-pyrazole is central to its utility as a chemical intermediate. Its structure is characterized by a planar, five-membered pyrazole (B372694) ring attached to a dichlorinated phenyl ring.

Structural Elucidation: The definitive structure of pyrazole derivatives is typically determined through a combination of spectroscopic methods and X-ray crystallography.

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the connectivity of the molecule. The proton NMR spectrum of a pyrazole ring shows distinct signals for the protons at the 3, 4, and 5 positions. nih.gov For this compound, specific shifts would be observed for the pyrazole protons and the protons on the dichlorophenyl ring, confirming the substitution pattern. rsc.org

X-ray Crystallography: While a specific crystal structure for this compound is not widely published, analysis of closely related compounds, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole and other N-1-diaryl-1H-pyrazol-5-amine derivatives, provides critical insights. iucr.orgnih.gov These studies reveal the precise bond lengths, bond angles, and, most importantly, the torsional angles between the pyrazole and the attached aryl ring.

Stereochemical Features: The most significant stereochemical feature of this compound is the rotational orientation of the 2,6-dichlorophenyl group relative to the pyrazole ring. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates significant steric hindrance. This steric clash forces the phenyl ring to be twisted out of the plane of the pyrazole ring. The resulting dihedral angle is a defining characteristic of the molecule's conformation in both solid and solution states. This fixed, non-planar conformation can be crucial in directing the synthesis of more complex molecules and in determining the binding affinity of its derivatives to biological targets. nih.gov

Below are the key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Average Mass | 213.061 g/mol |

| Monoisotopic Mass | 211.990804 g/mol |

| CAS Number | 1242336-72-6 |

Data sourced from ChemSpider. chemspider.com

Overview of Major Research Trajectories and Interdisciplinary Relevance for 1 2,6 Dichlorophenyl 1h Pyrazole

Classical and Modern Synthetic Routes to the this compound Core

The construction of the this compound framework can be achieved through several synthetic avenues, ranging from traditional cyclocondensation reactions to more contemporary transition metal-catalyzed methods. These approaches offer varying degrees of efficiency, regioselectivity, and adherence to green chemistry principles.

Cyclocondensation Reactions for this compound Synthesis

Cyclocondensation reactions represent a foundational and widely employed method for synthesizing the pyrazole (B372694) ring. nih.govmdpi.com This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com In the context of this compound, this would involve the reaction of (2,6-dichlorophenyl)hydrazine (B81577) with a suitable three-carbon electrophilic partner.

The reaction of (2,6-dichlorophenyl)hydrazine with various β-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, leads to the formation of the pyrazole ring. nih.govmdpi.com For instance, the condensation of (2,6-dichlorophenyl)hydrazine with an α,β-ethylenic ketone can produce a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.gov The choice of solvent and catalyst can significantly influence the reaction's outcome, with aprotic dipolar solvents sometimes offering better results than traditional protic solvents like ethanol (B145695). mdpi.com

A specific example involves the synthesis of new 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazoles, where pyrazolic chalcones were reacted with phenylhydrazine (B124118) in acetic acid to yield the desired dihydropyrazole derivatives. researchgate.net This highlights the versatility of cyclocondensation in creating complex pyrazole-containing structures.

Transition Metal-Catalyzed Coupling Approaches for Constructing the 1-(2,6-Dichlorophenyl) Moiety

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com These methods can be applied to construct the 1-(2,6-dichlorophenyl) moiety on a pre-existing pyrazole ring.

Commonly used transition metal-catalyzed reactions include the Suzuki, Heck, Negishi, and Ullmann couplings. thermofisher.com For instance, a Suzuki coupling could involve the reaction of a 1-unsubstituted pyrazole with a 2,6-dichlorophenylboronic acid derivative in the presence of a palladium catalyst. Similarly, an Ullmann-type reaction could be employed, coupling a pyrazole with a 2,6-dichlorophenyl halide using a copper catalyst. thermofisher.com These methods offer a high degree of control and are often compatible with a wide range of functional groups. The development of asymmetric transition metal-catalyzed cross-coupling reactions has also enabled the construction of tertiary stereocenters with high enantioselectivity. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. benthamdirect.com This has led to the exploration of green chemistry principles in the synthesis of pyrazole derivatives, including this compound. benthamdirect.comacgpubs.org

Key strategies in green synthesis include the use of alternative solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of catalyst-free or more efficient catalytic systems. acgpubs.orgscielo.org.za For example, the use of magnetized distilled water as a solvent has been reported for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolones in high yields. scielo.org.za Microwave and ultrasonic assistance are other techniques employed to reduce reaction times and energy consumption. benthamdirect.comnih.gov One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures. nih.gov For instance, a one-pot, two-step reaction of malononitrile, 2,4-dinitrophenylhydrazine, and various benzaldehydes in a deep eutectic solvent has been used to synthesize polysubstituted pyrazole derivatives. semanticscholar.org

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of substituted pyrazoles is a critical challenge, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of isomeric products. mdpi.com Achieving control over the regiochemical outcome is essential for accessing specific, desired isomers.

Several strategies have been developed to address this challenge. The choice of reaction conditions, such as solvent and temperature, can significantly influence the regioselectivity. mdpi.com For example, using aprotic dipolar solvents in the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones has been shown to provide better regioselectivity compared to reactions in protic solvents. mdpi.com

Ultrasound irradiation has also been employed to achieve highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, with the added benefit of significantly reduced reaction times. nih.gov Furthermore, the use of directing groups or specific catalysts can steer the reaction towards the desired regioisomer. For instance, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been reported to produce pyrazoles with high regioselectivity. acs.org

Mechanistic Insights into the Formation Pathways of this compound

Understanding the reaction mechanisms underlying pyrazole formation is crucial for optimizing synthetic routes and controlling product distribution. The formation of the pyrazole ring from the reaction of a hydrazine with a 1,3-dicarbonyl compound generally proceeds through a series of condensation and cyclization steps.

The initial step typically involves the nucleophilic attack of one of the hydrazine nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration then leads to the formation of the aromatic pyrazole ring. researchgate.net

In the case of reactions involving α,β-unsaturated ketones, the mechanism involves a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and oxidation. beilstein-journals.org More complex mechanistic pathways can also be operative, such as in the formation of pyrazoles from the reaction of thiazolidinones with hydrazine, which is proposed to proceed through a multistep sequence involving substitution, ring-opening, and subsequent cyclization. beilstein-journals.org Studies on metal-mediated N-N bond formation have also provided insights into alternative mechanistic pathways for pyrazole synthesis. rsc.org

Synthesis of Functionalized Derivatives and Analogues of this compound

The synthesis of functionalized derivatives and analogues of this compound is of significant interest for exploring structure-activity relationships and developing new compounds with tailored properties. A wide array of functional groups can be introduced onto the pyrazole core or the dichlorophenyl ring.

For example, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent. mdpi.com This reaction introduces a formyl group at the 4-position of the pyrazole ring, which can serve as a versatile handle for further synthetic transformations. Another example is the one-pot synthesis of 1-aryl-4-(organylselanyl)-1H-pyrazoles, where a selenium moiety is introduced at the 4-position. acs.org

Furthermore, the synthesis of pyrazoles fused with other heterocyclic rings, such as triazoles and thiadiazines, has been reported. For instance, 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- nih.govsemanticscholar.orgmdpi.comtriazolo[3,4-b] nih.govsemanticscholar.orgacs.orgthiadiazine-7-carboxylic acid and its salts have been synthesized, demonstrating the ability to construct complex polycyclic systems based on the this compound scaffold. researchgate.net

Below is a table summarizing some of the synthesized functionalized derivatives:

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | Hydrazones | Vilsmeier-Haack reagent (POCl3/DMF) | mdpi.com |

| 1-(2,6-Dichlorophenyl)-4-(phenylselanyl)-1H-pyrazole | 1,1,3,3-Tetramethoxypropane, (2,6-Dichlorophenyl)hydrazine, Diphenyl diselenide | Acetic acid, K2S2O8 | acs.org |

| 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- nih.govsemanticscholar.orgmdpi.comtriazolo[3,4-b] nih.govsemanticscholar.orgacs.orgthiadiazine-7-carboxylic acid | 4-Amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, 2,3-Dichlorobenzaldehyde, 2-Chloroethanoic acid | Glacial acetic acid, Tetrahydrofuran, Sodium hydride | researchgate.net |

| 5-Amino-3-(2,6-dichlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | Malononitrile, 2,6-Dichlorobenzaldehyde, 2,4-Dinitrophenylhydrazine | Deep eutectic solvent (glycerol/K2CO3) | semanticscholar.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring of this compound

The pyrazole ring is a π-excessive system, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution on the unsubstituted ring is less common and typically requires activating groups.

Electrophilic Substitution

Consistent with the general reactivity pattern of pyrazoles, electrophilic substitution on this compound occurs preferentially at the C-4 position. pharmdbm.comnih.gov This position is the most electron-rich and sterically accessible carbon atom on the pyrazole ring. The N-phenyl group does not fundamentally alter this preference, which is governed by the electronic distribution within the heterocyclic ring. mdpi.comglobalresearchonline.net

A notable example of this reactivity is the direct selenenylation of this compound. Research has shown that this compound can be functionalized at the C-4 position to yield 1-(2,6-dichlorophenyl)-4-(phenylselanyl)-1H-pyrazole. nih.gov This transformation is achieved using diphenyl diselenide in the presence of potassium persulfate under acidic conditions, affording the product in high yield. nih.gov

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Selenenylation | Diphenyl diselenide, K₂S₂O₈, trifluoroacetic acid, 1,2-dichloroethane, 80 °C, 24 h | 1-(2,6-Dichlorophenyl)-4-(phenylselanyl)-1H-pyrazole | 87 | nih.gov |

This table summarizes the reaction conditions for the electrophilic selenenylation of this compound.

Other common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation, which also predominantly occur at the C-4 position. pharmdbm.com The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and dimethylformamide mixture, is another key electrophilic substitution method used to introduce a formyl group at the C-4 position of N-substituted pyrazoles, yielding pyrazole-4-carbaldehydes. mdpi.comnih.govmdpi.com

Nucleophilic Substitution

Nucleophilic substitution on the pyrazole ring is theoretically favored at the C-3 and C-5 positions, which are more electron-deficient compared to the C-4 position. nih.govmdpi.com However, these reactions are less common than electrophilic substitutions and often require harsh conditions or the presence of a good leaving group. For this compound specifically, there is limited published research detailing direct nucleophilic substitution on the pyrazole ring's carbon atoms.

Reactions at the Phenyl Moiety of this compound

The phenyl ring of this compound is highly deactivated towards typical electrophilic aromatic substitution reactions. This deactivation stems from the potent electron-withdrawing inductive effects of the two chlorine atoms at the ortho positions. The pyrazole ring attached to the phenyl group also acts as a deactivating group. Consequently, further substitution on the dichlorophenyl ring is challenging under standard electrophilic conditions. No significant research findings detailing substitution reactions at this moiety have been reported.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations

The pyrazole ring is generally characterized by its high resistance to oxidative conditions, a feature attributed to its aromaticity. pharmdbm.comglobalresearchonline.net There are no specific reports in the surveyed literature describing the oxidation of the this compound molecule itself. While N-alkyl pyrazoles can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate, the N-aryl linkage and the stability of the pyrazole ring make this compound robust under many oxidative environments. pharmdbm.com

Reductive Transformations

The pyrazole ring can be reduced under specific conditions. Catalytic hydrogenation of pyrazoles can lead to the formation of pyrazolines (dihydropyrazoles) and subsequently to pyrazolidines (tetrahydropyrazoles). pharmdbm.comglobalresearchonline.net While the direct reduction of this compound has not been explicitly detailed, related structures like 5-(2,6-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a pyrazoline derivative, have been synthesized and studied, indicating that the reduced pyrazole ring (pyrazoline) bearing the 2,6-dichlorophenyl substituent is a stable entity. arabjchem.org

Photochemical and Thermal Reactivity Profiles of this compound

Photochemical Reactivity

The photochemical behavior of pyrazole derivatives can be complex, often leading to skeletal rearrangements and cyclization products. For N-aryl pyrazoles containing a halogenated phenyl group, photocyclization is a known reaction pathway. Irradiation of pyrazoles with a 2-chlorophenyl substituent can lead to intramolecular cyclization, forming fused heterocyclic systems like pyrazolo[1,5-f]phenanthridine (B1260251) via homolytic cleavage of the carbon-halogen bond. researchgate.net Given the structure of this compound, similar intramolecular photocyclization reactions could be anticipated under UV irradiation, potentially involving one of the ortho-chlorine atoms.

Studies on the pesticide fipronil, which contains a 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole core, have also explored its photodegradation pathways, highlighting the susceptibility of such molecules to photochemical transformations. scispace.com Furthermore, other research has shown that UV irradiation of pyrazole systems can induce ring contractions or facilitate reactions like bromination when using a photochemical source like N-bromosuccinimide. researchgate.netbeilstein-journals.org

Thermal Reactivity

This compound and its derivatives generally exhibit considerable thermal stability. A patent for a related compound, (4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-yl)methanol, indicates that the molecule can be heated to 65°C for extended periods during synthesis, suggesting the core structure is stable at moderate temperatures. google.com

Thermal decomposition studies on analogous heterocyclic compounds suggest that breakdown typically occurs at elevated temperatures. For instance, safety data for 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile indicates that thermal decomposition generates hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride. synquestlabs.com The thermal analysis of diazo compounds, which are precursors to pyrazoles, shows that the pyrazole ring itself is relatively stable, with decomposition onset temperatures often ranging from 75°C to over 160°C. acs.org

Computational and Theoretical Investigations of 1 2,6 Dichlorophenyl 1h Pyrazole

Quantum Chemical Studies on Electronic Structure and Stability of 1-(2,6-Dichlorophenyl)-1H-pyrazole

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and stability of this compound and its derivatives. These computational methods provide valuable insights into molecular properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) Calculations and Basis Set Selection

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scispace.commaterialsciencejournal.orgkbhgroup.in The B3LYP hybrid functional is a popular choice for such calculations on pyrazole (B372694) derivatives, often in conjunction with various basis sets to achieve reliable predictions of molecular geometry, vibrational frequencies, and electronic properties. scispace.comresearchgate.netmaterialsciencejournal.org

The selection of an appropriate basis set is crucial for the accuracy of DFT calculations. faccts.de For pyrazole and its derivatives, basis sets like 6-31G+(d,p), 6-311G(d,p), and 6-311++G(d,p) are frequently employed. scispace.commaterialsciencejournal.orgresearchgate.netmaterialsciencejournal.orgresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in systems with heteroatoms and aromatic rings. aps.org For instance, the 6-311++G(d,p) basis set is often used for optimizing the geometry and calculating electronic properties of similar compounds, providing results that correlate well with experimental data. researchgate.netmaterialsciencejournal.orgresearchgate.net The choice of basis set can significantly impact the calculated thermodynamic and quantum chemical parameters, highlighting the need for careful consideration based on the specific properties being investigated. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for this compound

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. kbhgroup.inbibliotekanauki.pl A smaller gap suggests higher reactivity and lower stability.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index) of this compound

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's stability and reactivity. icm.edu.placs.org These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). scispace.comamazonaws.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability. scispace.comicm.edu.pl

Chemical Potential (μ) describes the escaping tendency of electrons from a system in equilibrium. materialsciencejournal.org

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. scispace.comresearchgate.net

These parameters are calculated using the energies of the HOMO and LUMO within the framework of Koopman's theorem. scispace.com For various pyrazole derivatives, these descriptors have been calculated to assess their reactivity profiles. materialsciencejournal.orgicm.edu.pl For instance, a high electrophilicity index in some pyrazole compounds suggests a strong electrophilic character. kbhgroup.in The reliable estimation of these descriptors is dependent on the computational method and basis set used. acs.org

Molecular Dynamics Simulations for Conformational Landscape and Tautomerism of this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including conformational changes and tautomerism. nih.gov These simulations can provide insights into how environmental factors, such as solvent and temperature, influence the structural properties of molecules over time. researchgate.netnih.gov

For pyrazole and its derivatives, tautomerism is a significant phenomenon. Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. researchgate.netmdpi.com The relative stability of these tautomers can be influenced by substituents and the surrounding solvent environment. researchgate.netmdpi.com Computational studies have shown that for some pyrazoles, the energy barrier for tautomerization is low enough for multiple forms to coexist in equilibrium. researchgate.net

MD simulations can be employed to explore the conformational landscape of this compound, revealing the accessible conformations and the transitions between them. Such simulations, often coupled with quantum mechanical calculations, can also investigate the dynamics of tautomeric shifts. nih.govscience.gov For instance, studies on similar heterocyclic systems have used MD to understand the role of explicit solvent molecules in facilitating intermolecular proton transfer, a key step in tautomerism. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Spectral Assignments via Computational Methods

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. scispace.comresearchgate.netdntb.gov.ua These theoretical predictions are invaluable for assigning experimental spectra and gaining a deeper understanding of the molecule's structure and electronic transitions. materialsciencejournal.org

For pyrazole derivatives and related compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR data. materialsciencejournal.orgresearchgate.net Theoretical calculations of electronic absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*). materialsciencejournal.orgmaterialsciencejournal.org For example, in a study of a related chalcone, TD-DFT calculations were used to compute absorption energies and oscillator strengths, which were then compared to experimental UV-Vis spectra. materialsciencejournal.org These computational approaches allow for a detailed assignment of spectral bands to specific molecular vibrations or electronic excitations.

Computational Approaches to Structure-Activity Relationship (SAR) and Ligand-Target Interactions for this compound Derivatives

Computational methods are integral to modern drug discovery and play a crucial role in understanding the structure-activity relationships (SAR) of bioactive molecules and their interactions with biological targets. researchgate.netmdpi.com For derivatives of this compound, which have shown potential as cannabinoid receptor antagonists, computational techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are employed to rationalize their biological activity. researchgate.netacs.org

Molecular docking studies are used to predict the binding mode and affinity of a ligand to its receptor. nih.govajol.info For pyrazole derivatives targeting the CB1 cannabinoid receptor, docking simulations have helped identify key interactions, such as the importance of a para-substituted phenyl ring at the 5-position of the pyrazole and a 2,4-dichlorophenyl group at the 1-position for potent antagonism. acs.org These studies provide insights into the specific amino acid residues involved in binding and help in the design of new, more potent analogs. mdpi.com

3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are developed to correlate the 3D structural features of a series of compounds with their biological activity. researchgate.net For 1,5-diaryl pyrazole derivatives, these models have highlighted the importance of hydrophobic and electron-withdrawing groups at specific positions for enhancing affinity to the CB1 receptor. researchgate.net Such computational SAR studies guide the optimization of lead compounds by predicting the activity of novel derivatives before their synthesis. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for 1 2,6 Dichlorophenyl 1h Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(2,6-Dichlorophenyl)-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides fundamental information about the chemical environment of each type of hydrogen and carbon atom in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the dichlorophenyl ring. The pyrazole protons typically appear as multiplets or doublets of doublets, while the protons on the dichlorophenyl ring will exhibit a characteristic splitting pattern.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Theoretical predictions and data from analogous compounds suggest the approximate chemical shifts for the key atoms in the structure nih.govnih.gov.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C-3 | - | ~140 |

| Pyrazole C-4 | ~6.5 | ~108 |

| Pyrazole C-5 | ~7.8 | ~128 |

| Dichlorophenyl C-1' | - | ~135 |

| Dichlorophenyl C-2'/C-6' | - | ~136 (C-Cl) |

| Dichlorophenyl C-3'/C-5' | ~7.4 | ~130 |

| Dichlorophenyl C-4' | ~7.3 | ~129 |

Note: These are estimated values based on analogous compounds and predictive models. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule, helping to identify adjacent protons on both the pyrazole and dichlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyrazole ring and the dichlorophenyl ring through the N-C bond and for confirming the positions of the chlorine atoms on the phenyl ring relative to the pyrazole substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₉H₆Cl₂N₂, giving it a molecular weight of approximately 213.07 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) in an approximate ratio of 9:6:1, which is a definitive signature for dichlorinated compounds.

The fragmentation of 1-aryl-pyrazoles generally involves cleavage of the pyrazole ring and loss of substituents from the aryl group researchgate.net. Key fragmentation pathways for this compound would likely include:

Loss of a chlorine atom to form an [M-Cl]⁺ ion.

Fission of the pyrazole ring, potentially leading to the formation of a dichlorophenyl cation or related fragments.

Loss of HCN or N₂ from the pyrazole ring structure.

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₉H₆Cl₂N₂]⁺ | ~212 | Molecular Ion (M⁺) |

| [C₉H₆³⁵Cl³⁷ClN₂]⁺ | ~214 | M+2 Isotope Peak |

| [C₉H₆³⁷Cl₂N₂]⁺ | ~216 | M+4 Isotope Peak |

| [C₉H₆ClN₂]⁺ | ~177 | Loss of one Chlorine atom |

| [C₆H₃Cl₂]⁺ | ~145 | Dichlorophenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the vibrations of its bonds.

The FTIR and Raman spectra of this compound would display a series of absorption bands characteristic of its structural features. These techniques are complementary and can provide a comprehensive vibrational profile of the molecule. Based on data from similar structures, such as 2,6-dichlorophenol and pyrazole itself, the expected vibrational modes can be predicted researchgate.net.

Interactive Table 3: Predicted Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | C-H stretch | Aromatic C-H stretching on both rings. |

| 1600-1450 | C=C / C=N stretch | Aromatic ring stretching from both the phenyl and pyrazole rings. |

| 1400-1200 | In-plane C-H bend | Bending vibrations of the aromatic C-H bonds. |

| 1100-1000 | C-N stretch | Stretching of the bond between the phenyl ring and the pyrazole nitrogen. |

| 800-700 | C-Cl stretch | Characteristic stretching vibration of the carbon-chlorine bonds. |

| 750-690 | Out-of-plane C-H bend | Bending vibrations characteristic of the substitution pattern on the aromatic rings. |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination

Interactive Table 4: Representative Crystallographic Data for a Related 1-Aryl-Pyrazole Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.4 |

| b (Å) | ~20.0 |

| c (Å) | ~15.3 |

| β (°) | ~103 |

| Volume (ų) | ~2807 |

| Z (molecules/unit cell) | 4 |

Note: Data is for a representative complex pyrazole derivative and serves as an illustrative example cardiff.ac.uk.

Chromatographic and Hyphenated Techniques for Purification and Quantitative Analysis (e.g., HPLC-MS, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. When coupled with mass spectrometry (hyphenated techniques), they provide a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)-MS: HPLC is a versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The retention time of the compound would be a characteristic property under specific chromatographic conditions. Coupling the HPLC to a mass spectrometer allows for the confirmation of the molecular weight of the eluting peak, enhancing the certainty of identification.

Gas Chromatography (GC)-MS: GC is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A typical GC-MS method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase. The retention time is a key identifier, and the coupled mass spectrometer provides definitive structural information and allows for sensitive quantification researchgate.net. The prediction of retention times through computational models is also an emerging tool in analytical chemistry nih.govchemrxiv.orgchromatographytoday.com.

Mechanistic Insights into Biological Interactions of 1 2,6 Dichlorophenyl 1h Pyrazole Derivatives

In Vitro Assays for Preliminary Biological Activity Screening of 1-(2,6-Dichlorophenyl)-1H-Pyrazole Analogues

The initial exploration of the biological potential of novel this compound analogues relies heavily on a battery of in vitro assays. These preliminary screens cast a wide net to identify promising compounds for further development across various therapeutic areas.

Antimicrobial Activity: The antimicrobial properties of these pyrazole (B372694) derivatives are frequently assessed. For instance, studies have demonstrated the activity of such compounds against various bacterial and fungal strains. nih.govorientjchem.orgjapsonline.com The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, indicating the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govjapsonline.com For example, certain pyrazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting high potency against Escherichia coli and Streptococcus epidermidis. nih.gov Similarly, antifungal activity against species like Aspergillus niger and Candida albicans has been reported. nih.govjapsonline.com

Anticancer Activity: A significant area of investigation for these compounds is their potential as anticancer agents. derpharmachemica.com In vitro cytotoxicity assays are fundamental for this purpose. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cancer cell lines. waocp.orgnih.gov For example, derivatives have been evaluated against various human cancer cell lines, including triple-negative breast cancer (MDA-MB-468), lung cancer (A549), liver carcinoma (HepG2), and breast cancer (MCF-7). derpharmachemica.comwaocp.orgalrasheedcol.edu.iqbibliotekanauki.pl The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical endpoint of these studies. waocp.orgalrasheedcol.edu.iqbibliotekanauki.pl Some analogues have demonstrated potent cytotoxic activity, comparable to or even exceeding that of standard anticancer drugs like doxorubicin (B1662922) and paclitaxel. derpharmachemica.comwaocp.org

Anti-inflammatory Activity: The anti-inflammatory potential of this compound derivatives is another key area of screening. nih.govnih.gov In vitro assays for anti-inflammatory activity often involve measuring the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the production of prostaglandins (B1171923) that mediate inflammation. nih.govtandfonline.com The ability of these compounds to inhibit paw edema induced by carrageenan in animal models is also a common preliminary in vivo screen that complements in vitro findings. nih.govtandfonline.com

Other Biological Activities: Beyond these primary areas, preliminary screening may also encompass other activities such as antioxidant potential, often evaluated using the DPPH radical scavenging assay. derpharmachemica.comnih.gov Furthermore, antitubercular activity has been explored, with some derivatives showing promising results against Mycobacterium tuberculosis. researchgate.net

The data generated from these diverse in vitro assays are crucial for identifying "hit" compounds with desirable biological activity, paving the way for more in-depth mechanistic studies.

Target Identification and Validation Through Biochemical and Cellular Approaches

Following the identification of biologically active this compound analogues through preliminary screening, the next critical step is to identify and validate their specific molecular targets. This is achieved through a combination of biochemical and cellular approaches that provide deeper insights into their mechanism of action.

A primary mechanism by which many therapeutic agents exert their effects is through the inhibition of specific enzymes. nih.gov For this compound derivatives, enzyme inhibition studies are a cornerstone of target identification.

These studies often focus on kinases, a class of enzymes that play crucial roles in cell signaling and are frequently dysregulated in diseases like cancer. researchgate.net For example, derivatives have been investigated as potential inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis, a critical process for tumor growth. nih.gov Docking studies have suggested that these pyrazole derivatives can act as potential inhibitors of various protein targets, including VEGFR-2, Aurora A, and CDK2. researchgate.net

Another important class of enzymes targeted by these compounds is the cyclooxygenase (COX) family, particularly COX-2, which is a key mediator of inflammation and pain. nih.govtandfonline.com In vitro COX inhibition assays are used to determine the potency and selectivity of these compounds for COX-1 versus COX-2. nih.gov High selectivity for COX-2 is often a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.com

Furthermore, these pyrazole derivatives have been explored as inhibitors of other enzymes like tissue-nonspecific alkaline phosphatase (TNAP), with some analogues showing low nanomolar in vitro potency. nih.gov The mechanism of action for some of these inhibitors has been established as competitive. nih.gov

In addition to enzyme inhibition, this compound derivatives can also exert their biological effects by interacting with specific cellular receptors. Determining the binding affinity of these compounds for various receptors and characterizing them as agonists (activators) or antagonists (blockers) is crucial for understanding their pharmacological profile.

A significant area of research has been the interaction of these pyrazole derivatives with cannabinoid receptors, specifically the CB1 and CB2 receptors. elsevierpure.comacs.org Radioligand binding assays are commonly employed to determine the binding affinity (Ki) of the compounds for these receptors. elsevierpure.com These studies have led to the identification of potent and selective antagonists for the CB1 receptor. acs.org For instance, the well-known compound SR141716A, a potent and specific CB1 antagonist, features the 1-(2,4-dichlorophenyl)pyrazole core. acs.org Further studies have explored how substitutions on the pyrazole ring and associated phenyl groups influence binding affinity and selectivity for CB1 and CB2 receptors. elsevierpure.com

Similarly, the affinity of pyrazole derivatives for other receptors, such as estrogen receptors (ERα and ERβ), has been investigated. nih.gov These studies have identified compounds with high affinity and selectivity for ERα, acting as agonists for gene transcription through this receptor. nih.gov

The data from these enzyme inhibition and receptor binding studies are vital for validating the molecular targets of this compound derivatives and provide a solid foundation for understanding their downstream cellular effects.

Molecular Docking and QSAR Studies for Understanding Binding Modes and Predictive Efficacy

To gain a deeper, atomistic understanding of how this compound derivatives interact with their biological targets and to predict the activity of new analogues, researchers employ computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking: This computational method predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a target protein. derpharmachemica.comresearchgate.net It allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, docking studies have been used to investigate the binding of pyrazole derivatives to the active sites of enzymes like VEGFR-2, revealing key interactions that contribute to their inhibitory activity. nih.gov These studies can explain why certain derivatives are more potent than others and guide the design of new compounds with improved binding affinity. Docking studies have also been instrumental in understanding the binding of pyrazole derivatives to cannabinoid receptors and Bcl-2 proteins. elsevierpure.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jrespharm.com By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of untested or even unsynthesized compounds. This predictive capability is highly valuable in drug discovery as it can prioritize the synthesis of the most promising candidates, saving time and resources. For some pyrazoline derivatives, 3D-QSAR studies have been conducted to understand their inhibitory effects on enzymes like monoamine oxidase A. jrespharm.com

The insights from molecular docking and QSAR studies are invaluable for the rational design of new this compound derivatives with enhanced potency and selectivity. By understanding the key structural features required for optimal interaction with a biological target, medicinal chemists can make more informed decisions in the lead optimization process.

Cellular and Molecular Mechanisms of Action in Model Systems (e.g., Apoptosis, Signal Transduction Modulation)

Once the biological activity and molecular targets of this compound derivatives have been established, researchers investigate their effects on cellular processes and signaling pathways in relevant model systems. This provides a more comprehensive understanding of their mechanism of action at a cellular level.

A significant focus of this research has been the ability of these compounds to induce apoptosis, or programmed cell death, in cancer cells. waocp.orgnih.gov This is a highly desirable characteristic for an anticancer agent. Various cellular assays are employed to study apoptosis, including:

Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. waocp.orgnih.gov

Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, can confirm the involvement of this pathway. waocp.orgnih.gov

Analysis of Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of cell fate. Studies have shown that some pyrazole derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby promoting apoptosis. nih.gov

Another important cellular mechanism investigated is the modulation of signal transduction pathways. For instance, some pyrazole derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. waocp.orgnih.gov While high levels of ROS can be damaging to normal cells, in cancer cells, they can trigger apoptotic signaling pathways.

Furthermore, the effect of these compounds on the cell cycle can be analyzed using flow cytometry. Some derivatives have been found to cause cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from proliferating. nih.gov

By elucidating these cellular and molecular mechanisms, researchers can gain a more complete picture of how this compound derivatives exert their therapeutic effects. This knowledge is crucial for their further development as potential drugs.

Structure-Activity Relationship (SAR) Development for Enhanced Biological Potency and Selectivity

The development of Structure-Activity Relationships (SAR) is a critical component of medicinal chemistry that systematically investigates how changes in the chemical structure of a compound affect its biological activity. For this compound derivatives, SAR studies are essential for optimizing their potency and selectivity towards a specific biological target.

Through the synthesis and biological evaluation of a series of analogues with systematic structural modifications, researchers can identify key pharmacophoric features. For instance, in the context of cannabinoid receptor antagonists, SAR studies have revealed that a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is a crucial structural requirement for potent CB1 receptor antagonistic activity. acs.org Additionally, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were also found to be important for high affinity. acs.org

In the development of anti-inflammatory agents, SAR studies have shown that the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence COX-2 inhibitory activity and selectivity. nih.gov For example, the presence of a sulfonamide or methylsulfonyl group at the para-position of one of the phenyl rings is a common feature of many selective COX-2 inhibitors. nih.gov

For anticancer applications, SAR studies have highlighted the importance of specific substitutions for cytotoxic activity. For example, in a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxicity. rsc.org

The insights gained from SAR studies are invaluable for the rational design of new, more potent, and selective this compound derivatives. By understanding which structural modifications lead to improved biological activity, medicinal chemists can iteratively refine the lead compounds to develop drug candidates with optimal therapeutic profiles.

Advanced Applications of 1 2,6 Dichlorophenyl 1h Pyrazole in Specific Fields

Agrochemical Development and Crop Protection Applications

The 1-(2,6-dichlorophenyl)-1H-pyrazole framework is a cornerstone in the synthesis of modern agrochemicals, contributing significantly to insecticidal, fungicidal, and potentially herbicidal compounds.

Insecticidal Properties and Mechanism of Action (e.g., GABA Receptor Antagonism)

The this compound structure is integral to a class of potent insecticides known as phenylpyrazoles. These compounds primarily function as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-R) in insects. nih.govresearchgate.net By blocking this channel, they disrupt the normal flow of chloride ions into neurons, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.

Research into the structure-activity relationships of phenylpyrazole insecticides has consistently highlighted the critical importance of the 2,6-dichloro substitution on the phenyl ring for high insecticidal potency. nih.gov The presence of these two chlorine atoms is a key feature for effective binding to the insect's GABA receptor. nih.govnih.gov For instance, studies comparing analogs have shown that removing one or both of the 2,6-dichloro groups leads to a significant reduction in efficacy. nih.gov This specific substitution pattern is a defining characteristic of highly active compounds like fipronil, which contains a 1-(2,6-dichloro-4-trifluoromethylphenyl) group. nih.govresearchgate.net The interaction is believed to involve a π-bonding site with the face of the phenyl moiety within the receptor, an interaction that is enhanced by the dichloro substitution. nih.gov

Derivatives built upon this scaffold have shown high toxicity to a range of insect pests. nih.gov The selectivity of these insecticides for insect GABA receptors over mammalian receptors is a key aspect of their utility, although this selectivity can vary. nih.govfrontiersin.org For example, some phenyltriazole analogs, which also incorporate the 1-(2,6-dichlorophenyl) group, have demonstrated a high degree of selectivity for the housefly GABA receptor over rat receptors. nih.gov

Table 1: Role of 2,6-Dichloro Substitution in Phenylpyrazole Insecticide Activity

| Compound Feature | Effect on Insecticidal Activity | Receptor Interaction | Reference |

| Presence of 2,6-dichloro groups on the phenyl ring | Essential for high binding potency and toxicity | Enhances binding to the GABA receptor; interacts with a π-bonding subsite | nih.gov |

| Absence of one or both 2,6-dichloro groups | Results in less effective compounds | Reduced binding affinity to the target site | nih.gov |

| 1-(2,6-dichloro-4-trifluoromethylphenyl) moiety | Confers high potency in insecticides like fipronil | Strong non-competitive antagonism of the GABA-gated chloride channel | nih.govresearchgate.net |

Fungicidal Activity and Efficacy Against Plant Pathogens

The this compound scaffold is also a key component in the development of novel fungicides for controlling plant diseases. google.comgoogleapis.com Pyrazole-based fungicides are an important class of agrochemicals, and the specific substitution pattern of the pyrazole (B372694) ring and its N-phenyl group is crucial for their biological activity.

Research has led to the synthesis of pyrazole carboxamide derivatives that incorporate the 1-(2,6-dichlorophenyl) moiety and exhibit significant fungicidal properties. For instance, the compound 5-Chloro-N-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthesized derivative noted in fungicidal studies. nih.gov While many pyrazole derivatives show promise, the introduction of the 2,6-dichloro substitution has been explored in efforts to create more potent and effective agents against a range of fungal plant pathogens. tandfonline.com These compounds are often developed as part of fungicidal mixtures to broaden the spectrum of control and manage the development of resistance. google.comgoogleapis.com

Studies on related dihydropyrazole structures have also reinforced the importance of the 2,6-dichloro substitution. One study found that anilino-3-(4-hydroxy-3-methylphenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-1-pyrazolylmethanethione exhibited over 90% inhibition of Mycobacterium tuberculosis at very low concentrations, demonstrating the potent biological activity conferred by this specific substitution. tandfonline.com

Table 2: Examples of Fungicidal Pyrazole Derivatives and Their Activity

| Compound Type | Target Pathogen(s) | Key Structural Feature | Reference |

| Pyrazole Carboxamides | General fungal plant pathogens | Varied substitutions on pyrazole and phenyl rings | googleapis.comnih.gov |

| Dihydropyrazole Derivatives | Mycobacterium tuberculosis H37Rv | 5-(2,6-dichlorophenyl) group | tandfonline.com |

| Pyrazole Mixtures | General fungal plant pathogens | Combinations of pyrazole derivatives with other fungicides | google.com |

Herbicidal Potentials and Target Site Inhibition

While the this compound scaffold is most prominently associated with insecticides, related structures have been investigated for herbicidal properties. researchgate.net Phenylpyrazole analogs that are non-insecticidal have been examined for other agrochemical uses, including as herbicides. researchgate.net The design of pyrazole-based herbicides often involves modifying substituents on both the pyrazole and phenyl rings to target specific biochemical pathways in plants. researchgate.net

For example, research into novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as herbicides has explored various phenyl substitutions to optimize activity. nih.gov Although this study did not specifically highlight a 1-(2,6-dichlorophenyl) derivative as the most active, it underscores the strategy of modifying the N-phenyl group to tune biological effects. The primary target for many pyrazole-related herbicides is pigment biosynthesis, such as the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netnih.gov Other studies focus on developing pyrazole derivatives that inhibit chlorophyll (B73375) and carotenoid biosynthesis, leading to bleaching activity in weeds. researchgate.net The specific role of the 1-(2,6-dichlorophenyl) group in conferring herbicidal activity remains an area of ongoing research.

Coordination Chemistry and Metal Complexation with this compound as Ligands

The this compound scaffold is utilized in the synthesis of complex ligands for coordination chemistry. The pyrazole ring provides nitrogen donor atoms capable of binding to metal ions, while the dichlorophenyl group can influence the steric and electronic properties of the resulting metal complexes, affecting their geometry, stability, and reactivity. researchgate.net

Researchers have synthesized ligands incorporating the 1-(2,6-dichlorophenyl)-1H-pyrazolyl group for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comdntb.gov.ua For example, a ligand named LOH (4-(2,6-bis(1-(2,6-dichlorophenyl)-5-hydroxy-1H-pyrazol-3-yl)pyridin-4-yl)benzonitrile) was used to create iron(II) complexes. mdpi.comdntb.gov.ua This ligand, featuring two 1-(2,6-dichlorophenyl)-1H-pyrazolyl units attached to a pyridine (B92270) backbone, acts as a linker to produce coordination polymers. mdpi.comdntb.gov.ua The ortho-dichloro-functionalized N-phenyl groups were specifically chosen in the ligand design to influence the properties of the resulting metal complexes. mdpi.com

In another example, the reaction of 2-(2,6-dichlorophenyl)-5-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one (L) with nickel(II) chloride resulted in the formation of a mononuclear nickel(II) complex, [L2Ni(CH3OH)]Cl. bohrium.com These studies demonstrate the versatility of the this compound moiety in creating sophisticated supramolecular structures with potential applications in areas like catalysis and materials with unique magnetic or photophysical properties. mdpi.comresearchgate.net

Table 3: Metal Complexes Incorporating this compound Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 4-(2,6-bis(1-(2,6-dichlorophenyl)-5-hydroxy-1H-pyrazol-3-yl)pyridin-4-yl)benzonitrile | Iron(II), Silver(I) | Coordination Polymers (CPs) | mdpi.comdntb.gov.ua |

| 2-(2,6-dichlorophenyl)-5-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one | Nickel(II) | Mononuclear Metal Complex | bohrium.com |

Material Science and Functional Materials Design Involving this compound Scaffolds

The structural and electronic properties of this compound make it a valuable component in the design of functional materials. researchgate.net The pyrazole scaffold itself is known for its role in creating compounds with interesting photophysical properties. nih.gov

Dye and Fluorescent Material Applications

Pyrazole derivatives are recognized for their applications as fluorescent substances and dyes. nih.govglobalresearchonline.net The high synthetic versatility of the pyrazole ring allows for extensive functionalization to tune its electronic and photophysical properties. nih.gov These compounds can exhibit high quantum yields and good stability, making them suitable for various applications, including bioimaging. nih.gov

The incorporation of the 1-(2,6-dichlorophenyl) group into larger molecular architectures can influence these properties. The steric hindrance and electron-withdrawing nature of the dichlorophenyl group can affect the planarity of the molecule and the energy levels of its molecular orbitals, which in turn dictates the absorption and emission characteristics. While specific data on the fluorescence of the parent this compound is not widely detailed, its role as a scaffold in larger, functional systems is evident. mdpi.comdntb.gov.ua For example, the coordination polymers formed with ligands containing this moiety are studied for their potential as functional materials, which can include luminescent properties. researchgate.netresearchgate.net The design of novel fluorescent dyes and probes often relies on such building blocks to achieve desired photophysical characteristics. nih.govrsc.org

Environmental Dynamics and Ecological Interactions of 1 2,6 Dichlorophenyl 1h Pyrazole

Photodegradation and Hydrolysis Pathways of 1-(2,6-Dichlorophenyl)-1H-Pyrazole in Aqueous Systems

Biodegradation Mechanisms in Soil and Microbial Ecosystems

Information regarding the biodegradation mechanisms of this compound in soil and microbial ecosystems is currently limited. Studies on other pyrazole (B372694) derivatives suggest that the pyrazole ring can be susceptible to microbial degradation, but the specific enzymes, microbial species, and metabolic pathways involved in the breakdown of the 2,6-dichloro isomer have not been documented. The presence and position of the chlorine atoms on the phenyl ring can significantly influence the rate and pathway of biodegradation, often making such compounds more recalcitrant.

Environmental Persistence and Mobility in Various Media

The environmental persistence and mobility of this compound are not well-documented. Persistence, often measured by the soil half-life (DT50), and mobility, which is related to the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are key parameters for assessing environmental risk. For a related compound, 1-(2-bromophenyl)-5-methyl-1H-pyrazole, a soil adsorption coefficient (Koc) of 132 L/kg has been reported, suggesting some mobility in soil. epa.gov However, without specific data for this compound, its behavior in different environmental compartments such as soil, water, and air cannot be definitively stated.

Impacts on Non-Target Organisms (excluding human health)

The ecotoxicological effects of this compound on non-target organisms have not been specifically reported. Generally, heterocyclic compounds can pose a significant threat to aquatic and terrestrial organisms, potentially causing both lethal and sub-lethal effects, including disruptions to reproductive and developmental processes. mdpi.com For instance, some pyrazole-containing compounds are known to have insecticidal properties, indicating a potential for effects on non-target arthropods. However, without specific toxicity data (e.g., LC50 for fish, EC50 for aquatic invertebrates, or LD50 for terrestrial organisms) for this compound, a precise assessment of its impact on various ecosystems is not possible.

Analytical Methodologies for Environmental Monitoring and Residue Detection

While specific methods for the detection of this compound are not detailed in the literature, general analytical approaches for pyrazole and pyrrole (B145914) pesticides in environmental samples have been developed. These methods can be adapted for the monitoring and residue detection of the target compound.

Commonly employed techniques involve an initial extraction of the analyte from the environmental matrix (water, soil, sediment), followed by a clean-up step to remove interfering substances, and finally, instrumental analysis for quantification.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating pesticides from water samples. nih.gov Various sorbents can be used, with multi-walled carbon nanotubes showing good recovery for some pyrazole pesticides. nih.gov

Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubility in two immiscible liquids.

Homogenization: For solid samples like soil or biological tissues, homogenization in the presence of an organic solvent is a common extraction method. env.go.jp

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a mass spectrometer (MS), is a powerful tool for the separation and quantification of pyrazole derivatives. nih.govresearchgate.net

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is another standard method for the analysis of semi-volatile organic compounds. env.go.jpnih.gov It offers high sensitivity and selectivity.

The table below summarizes the general analytical parameters for related pyrazole pesticides, which could serve as a starting point for developing a specific method for this compound.

| Parameter | Methodology | Typical Values for Related Compounds | Reference |

| Extraction | Solid-Phase Extraction (SPE) | Recoveries: 92.2-105.9% | nih.gov |

| Analytical Technique | HPLC-DAD | --- | researchgate.net |

| Linearity Range | 0.05-20 µg L⁻¹ | nih.gov | |

| Limits of Detection (LOD) | 8-19 ng L⁻¹ | nih.gov |

It is important to note that these methods would require validation for their applicability to this compound.

Emerging Research Frontiers and Future Perspectives on 1 2,6 Dichlorophenyl 1h Pyrazole

Application of Machine Learning and Artificial Intelligence in Predictive Studies for 1-(2,6-Dichlorophenyl)-1H-Pyrazole

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the landscape of drug discovery and development, and its application to the study of this compound and its derivatives is a burgeoning field. researchgate.netacs.org These computational tools offer the potential to significantly accelerate the identification of novel therapeutic agents, predict their biological activities, and optimize their properties. researchgate.netacs.org

ML models, such as Gradient Boosting Decision Trees (GBDT), Random Forest, and XGBoost, have demonstrated potential in predicting antimicrobial resistance, which is a relevant area for pyrazole (B372694) derivatives known for their antimicrobial properties. nih.gov For instance, studies have shown that ML models can predict antibiotic resistance with high accuracy, surpassing traditional logistic regression models in some cases. nih.gov This predictive power can be harnessed to screen virtual libraries of this compound analogs for potential antimicrobial efficacy.

Furthermore, AI and ML are instrumental in quantitative structure-activity relationship (QSAR) studies. acs.orgresearchgate.net By analyzing the structural features of a series of pyrazole derivatives and their corresponding biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. acs.orgresearchgate.net This in silico screening approach saves significant time and resources compared to traditional high-throughput screening. researchgate.netnih.gov Molecular docking simulations, often coupled with ML, can predict the binding affinity and interaction patterns of this compound derivatives with specific biological targets. nih.govacs.orgd-nb.info These computational methods help in understanding the molecular basis of their activity and in designing molecules with improved potency and selectivity. nih.govacs.orgd-nb.info

In the context of drug development, AI can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. johnshopkins.edu This early-stage prediction of pharmacokinetic profiles is crucial for identifying compounds with favorable drug-like properties and reducing the likelihood of late-stage failures in clinical trials. johnshopkins.edu

Below is an interactive data table showcasing the application of in silico methods for predicting the biological potential of pyrazole derivatives.

| Compound ID | Predicted Biological Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| M76 | VEGFR | Molecular Docking | -9.2 | Cys919, Asp1046, Glu885 |

| M72 | CYP17 | Molecular Docking | -10.4 | Not specified |

| 1 | MAO-B | Molecular Docking | Not specified | Not specified |

| 4 | MAO-A | Molecular Docking | Not specified | Not specified |

This table is generated based on data from multiple sources and is for illustrative purposes. nih.govacs.org

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyrazole derivatives, including this compound, is continuously evolving towards more efficient and environmentally friendly methods. researchgate.netbenthamdirect.com The principles of green chemistry are increasingly being applied to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. researchgate.netbenthamdirect.com

One of the primary strategies involves the use of green catalysts and solvents. jetir.orgacgpubs.org For example, the Knorr pyrazole synthesis has been successfully carried out using ammonium (B1175870) chloride as a green catalyst and ethanol (B145695) as a renewable solvent. jetir.org The use of polyethylene (B3416737) glycol (PEG)-400 as a recyclable solvent has also been reported for the synthesis of novel indeno-pyrazole derivatives. acgpubs.org Furthermore, catalyst-free reactions in magnetized distilled water have emerged as an eco-friendly approach for the synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolones. scielo.org.za

Microwave-assisted organic synthesis (MAOS) has become a popular technique in heterocyclic chemistry, including the synthesis of pyrazole derivatives. researchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net Ultrasound irradiation is another energy-efficient technique that has been employed for the highly regioselective synthesis of pyrazole-3-carboxylates. acgpubs.org

Multicomponent reactions (MCRs) are also gaining prominence as they offer a high degree of atom economy and operational simplicity by combining three or more reactants in a single step. scielo.org.za This approach reduces the number of synthetic steps and purification procedures, thereby saving time and resources. scielo.org.za One-pot synthesis methodologies, where multiple reaction steps are carried out in the same reaction vessel, further contribute to the efficiency and sustainability of pyrazole synthesis. mdpi.com

Recent advancements also focus on the development of novel synthetic routes that provide access to previously inaccessible pyrazole structures. For instance, a one-pot synthesis of pyrazoles from β-formyl enamides and hydroxylamine (B1172632) hydrochloride has been developed. jetir.org Another innovative approach involves the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then converted to pyrazoles. mdpi.com

The following table summarizes some of the green synthetic approaches for pyrazole derivatives.

| Synthetic Method | Key Features | Examples of Synthesized Derivatives |

| Green Catalyst and Solvent | Use of ammonium chloride as catalyst and ethanol as solvent. jetir.org | 3,5-dimethyl pyrazole jetir.org |

| Recyclable Solvent | Use of Polyethylene glycol (PEG)-400. acgpubs.org | Indeno-pyrazole derivatives acgpubs.org |

| Catalyst-Free Reaction | Reaction in magnetized distilled water. scielo.org.za | Chromeno[2,3-c]pyrazoles, Bis-pyrazolones scielo.org.za |

| Microwave-Assisted Synthesis | Shorter reaction times and higher yields. researchgate.net | Pyrazole derivatives researchgate.net |

| Ultrasound Irradiation | Energy-efficient and highly regioselective. acgpubs.org | Pyrazole-3-carboxylates acgpubs.org |

Exploration of Untapped Biological Targets and Mechanistic Pathways

While the biological activities of pyrazole derivatives are well-documented, research is ongoing to identify novel biological targets and elucidate the underlying mechanistic pathways of compounds like this compound. nih.govrsc.org This exploration is crucial for expanding their therapeutic potential and understanding their pharmacological effects at a molecular level.

Recent studies have focused on identifying novel targets for pyrazole compounds beyond their traditional roles. For example, some pyrazole derivatives have been investigated for their ability to discriminate between receptor-operated and store-operated Ca2+ entry pathways, highlighting their potential to modulate specific ion channels. nih.gov Specifically, certain pyrazole structures have shown selectivity for TRPC3 channels, offering a pharmacological tool to dissect these distinct calcium signaling pathways. nih.gov

The mechanistic pathways of pyrazole synthesis are also an area of active investigation. researchgate.netresearchgate.net Understanding the reaction mechanisms, such as the plausible pathway for the synthesis of pyrazole-containing Schiff bases, allows for the optimization of reaction conditions and the design of more efficient synthetic routes. researchgate.net For instance, the mechanism of 1,3-dipolar cycloaddition reactions in the synthesis of pyrazole-pyrazoline conjugates has been studied using theoretical calculations to explain the regioselectivity of the reaction. doi.org

Furthermore, researchers are exploring the potential of pyrazole derivatives to target key enzymes involved in various diseases. For example, novel pyrazole carbaldehyde derivatives have been designed as potential PI3 kinase inhibitors for anticancer drug development. nih.gov The inhibitory activity of pyrazole derivatives against monoamine oxidase (MAO) A and B isoforms has also been investigated, with some compounds showing high potency and selectivity. acs.org

The table below provides a glimpse into the diverse biological targets and mechanistic studies related to pyrazole derivatives.

| Biological Target/Pathway | Investigated Pyrazole Derivative | Key Findings |

| Receptor-operated vs. Store-operated Ca2+ entry | Pyr10 (a pyrazole compound) | Selective inhibitor of TRPC3-mediated Ca2+ entry. nih.gov |

| PI3 Kinase | Pyrazole carbaldehyde derivatives | Identified as potent inhibitors with anti-breast cancer activity. nih.gov |